molecular formula C12H12ClF2N3 B7811205 6-chloro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine

6-chloro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine

Cat. No.: B7811205
M. Wt: 271.69 g/mol
InChI Key: JHYILTOFAQMOIV-UHFFFAOYSA-N
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Description

6-chloro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may involve the use of cyclopentylamine, difluoromethylating agents, and chlorinating reagents under specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may leverage continuous flow chemistry techniques to enhance yield and purity. These methods often involve the use of automated systems to precisely control reaction parameters, ensuring consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups, such as azides or halides.

Scientific Research Applications

6-chloro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 6-chloro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to active sites or altering protein conformation, thereby influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine
  • 6-chloro-2-cyclopentyl-4-(methyl)-2H-pyrazolo[3,4-b]pyridine
  • 6-chloro-2-cyclopentyl-4-(ethyl)-2H-pyrazolo[3,4-b]pyridine

Uniqueness

6-chloro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing molecules with specific biological activities and improved pharmacokinetic profiles.

Properties

IUPAC Name

6-chloro-2-cyclopentyl-4-(difluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF2N3/c13-10-5-8(11(14)15)9-6-18(17-12(9)16-10)7-3-1-2-4-7/h5-7,11H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYILTOFAQMOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C3C(=CC(=NC3=N2)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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